molecular formula C12H15FN2O3S B2967158 N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide CAS No. 2411276-11-2

N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide

Cat. No.: B2967158
CAS No.: 2411276-11-2
M. Wt: 286.32
InChI Key: OMKPPOFJHQYONU-UHFFFAOYSA-N
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Description

N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a sulfonamide group, a fluorinated aromatic ring, and an amide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonamides.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and stability .

Properties

IUPAC Name

N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-3-12(16)14-6-7-15-19(17,18)11-8-9(2)4-5-10(11)13/h3-5,8,15H,1,6-7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKPPOFJHQYONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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